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Compound of Interest

Compound Name: MRL-24

Cat. No.: B1676670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for Osimertinib

(marketed as Tagrisso®), a third-generation, irreversible epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI). Osimertinib is a cornerstone in the treatment of non-

small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2] This document details

its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies,

outlines detailed experimental protocols, and visualizes critical pathways and workflows.

Core Mechanism of Action
Osimertinib is a mono-anilino-pyrimidine compound designed to selectively and irreversibly

inhibit mutant forms of EGFR.[3] Its primary mechanism involves forming a covalent bond with

the cysteine-797 (C797) residue within the ATP-binding site of the EGFR kinase domain.[1][3]

This action potently inhibits EGFR with sensitizing mutations (e.g., exon 19 deletions and

L858R) and the T790M resistance mutation, which commonly arises after treatment with first-

and second-generation EGFR TKIs. A key advantage of Osimertinib is its significantly lower

activity against wild-type (WT) EGFR, which is believed to contribute to its favorable safety

profile compared to earlier-generation TKIs.

By blocking EGFR activation, Osimertinib effectively suppresses critical downstream signaling

cascades essential for tumor cell proliferation and survival, including the PI3K/AKT/mTOR and

RAS/RAF/MEK/ERK pathways.
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Data Presentation
The following tables summarize the quantitative preclinical data for Osimertinib, showcasing its

potency, selectivity, and efficacy.

Table 1: In Vitro Kinase and Cellular Inhibition (IC50/GI50 nM)

Target/Cell Line
EGFR Mutation
Status

IC50 (nM) Reference(s)

Enzymatic Assay

EGFR

(L858R/T790M)
Exon 21 & 20 <15

EGFR (Exon 19

Del/T790M)
Exon 19 & 20 <15

EGFR (WT) Wild-Type 480 - 1865

Cellular Assay

PC-9 Exon 19 Deletion 8 - 17

H1975 L858R/T790M 5 - 11

Calu-3 Wild-Type 650

H2073 Wild-Type 461

Table 2: In Vivo Efficacy in NSCLC Xenograft Models
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Model Type Cell Line
EGFR
Mutation

Dose
Regimen
(Oral)

Outcome
Reference(s
)

Subcutaneou

s Xenograft
PC-9

Exon 19

Deletion

Dose-

dependent

Significant

tumor

regression

Subcutaneou

s Xenograft
H1975

L858R/T790

M

5 mg/kg,

once daily

Significant

tumor

shrinkage

Transgenic

Mouse Model
-

L858R/T790

M
Not specified

Significant

tumor

shrinkage

Brain

Metastasis

Model

PC-9
Exon 19

Deletion
5 mg/kg

Significant

tumor

regression

Brain

Metastasis

Model

PC-9
Exon 19

Deletion
25 mg/kg

Sustained

tumor

regression

Table 3: Summary of ADME & Pharmacokinetic Properties
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Parameter Value Species Reference(s)

Absorption

Tmax (steady state) ~6 hours Human

Distribution

Protein Binding Highly protein bound Animal/Human

Brain:Plasma Ratio

(AUC)
1.7 - 2.8 Mouse

Metabolism

Primary Pathway CYP3A4/5 Human

Active Metabolites

AZ5104, AZ7550

(~10% exposure of

parent)

Human

Elimination

Route of Elimination 68% feces, 14% urine Human

Mean Half-life (t1/2) ~48 hours Human

Oral Clearance (CL/F) 14.2 - 14.3 L/hr Human

Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of preclinical

findings.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Osimertinib against

wild-type and mutant EGFR enzymes.

Materials:

Recombinant human EGFR enzymes (WT, L858R/T790M, etc.)

ATP and a suitable peptide substrate (e.g., Y12-Sox)
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Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.2 mM DTT)

Osimertinib (serially diluted in 50% DMSO)

384-well microtiter plates

Plate reader capable of monitoring fluorescence

Procedure:

Enzyme Preparation: Prepare a 10X stock of the EGFR enzyme in the kinase reaction buffer.

Compound Plating: Add 0.5 µL of serially diluted Osimertinib or DMSO (vehicle control) to

the wells of a 384-well plate.

Pre-incubation: Add 5 µL of the diluted enzyme to each well. Incubate for 30 minutes at 27°C

to allow compound binding.

Reaction Initiation: Prepare a 1.13X mix of ATP and peptide substrate in kinase buffer.

Initiate the kinase reaction by adding 45 µL of this mix to each well.

Data Acquisition: Immediately begin monitoring the reaction by reading fluorescence (e.g.,

λex360/λem485) every ~70 seconds for 30-120 minutes.

Analysis: Determine the initial reaction velocity from the linear phase of the fluorescence-

over-time progress curves. Plot the initial velocity against the logarithm of inhibitor

concentration and fit to a four-parameter logistic equation to calculate the IC50 value.

Objective: To determine the half-maximal growth inhibition (GI50) of Osimertinib on NSCLC cell

lines.

Materials:

NSCLC cell lines (e.g., PC-9, H1975)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

96-well clear-bottom, white-walled plates
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Osimertinib (serially diluted in growth medium)

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of

medium and allow them to adhere overnight.

Compound Treatment: The following day, replace the medium with fresh medium containing

serial dilutions of Osimertinib or vehicle control (e.g., 0.1% DMSO).

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add

CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a

volume equal to the culture medium).

Lysis & Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell

lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Record luminescence using a plate reader.

Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control.

Plot percent inhibition against the logarithm of compound concentration to determine the

GI50 value.

Objective: To evaluate the anti-tumor activity of Osimertinib in a mouse model.

Materials:

Immunocompromised mice (e.g., CD1 nu/nu or BALB/c nude mice)

NSCLC cells (e.g., H1975, 5 x 106 cells in Matrigel)

Osimertinib formulated for oral gavage (e.g., suspension in 0.5% HPMC)
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Calipers for tumor measurement

Animal scale

Procedure:

Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

Tumor Growth: Monitor mice until tumors reach a palpable, established volume (e.g., 400-

600 mm³). Randomize animals into treatment and vehicle control groups.

Treatment: Administer Osimertinib (e.g., 5 mg/kg) or vehicle control via oral gavage once

daily.

Monitoring: Measure tumor volume with calipers (Volume = (length × width²)/2) and monitor

animal body weight 2-3 times per week as an indicator of toxicity.

Endpoint: Continue treatment for a pre-determined period (e.g., until tumors in the control

group reach a maximum size limit).

Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the

percentage of tumor growth inhibition for the treatment group compared to the vehicle control

group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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